molecular formula C7H6N2OS B15244655 2-Methyloxazolo[4,5-c]pyridine-4-thiol

2-Methyloxazolo[4,5-c]pyridine-4-thiol

Cat. No.: B15244655
M. Wt: 166.20 g/mol
InChI Key: BPSDCBIIUOWKOA-UHFFFAOYSA-N
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Description

2-Methyloxazolo[4,5-c]pyridine-4-thiol is a heterocyclic compound with the molecular formula C₇H₆N₂OS. It is part of the oxazole family, which is known for its diverse biological activities and applications in medicinal chemistry .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methyloxazolo[4,5-c]pyridine-4-thiol typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the reaction of 2-aminopyridine with carbon disulfide and methyl iodide, followed by cyclization . The reaction conditions often require a base such as potassium carbonate and a solvent like dimethylformamide (DMF).

Industrial Production Methods

large-scale synthesis would likely involve optimization of the laboratory methods to ensure higher yields and purity, possibly using continuous flow reactors and automated systems .

Chemical Reactions Analysis

Types of Reactions

2-Methyloxazolo[4,5-c]pyridine-4-thiol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include sulfoxides, sulfones, thiols, and thioethers, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

2-Methyloxazolo[4,5-c]pyridine-4-thiol has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Methyloxazolo[4,5-c]pyridine-4-thiol involves its interaction with various molecular targets. It can inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The compound may also interact with cellular proteins, affecting signal transduction pathways and cellular functions .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Methyloxazolo[4,5-c]pyridine-4-thiol is unique due to its specific sulfur-containing oxazole ring, which imparts distinct chemical reactivity and biological activity. This makes it a valuable compound for developing new drugs and materials .

Properties

Molecular Formula

C7H6N2OS

Molecular Weight

166.20 g/mol

IUPAC Name

2-methyl-5H-[1,3]oxazolo[4,5-c]pyridine-4-thione

InChI

InChI=1S/C7H6N2OS/c1-4-9-6-5(10-4)2-3-8-7(6)11/h2-3H,1H3,(H,8,11)

InChI Key

BPSDCBIIUOWKOA-UHFFFAOYSA-N

Canonical SMILES

CC1=NC2=C(O1)C=CNC2=S

Origin of Product

United States

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